molecular formula C11H11NO B3025585 2,5-Dimethylquinolin-4(1h)-one CAS No. 52481-90-0

2,5-Dimethylquinolin-4(1h)-one

Cat. No.: B3025585
CAS No.: 52481-90-0
M. Wt: 173.21 g/mol
InChI Key: DSOBBWSUYIYTLE-UHFFFAOYSA-N
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Description

2,5-Dimethylquinolin-4(1H)-one (CAS 52481-90-0) is a synthetic compound based on the privileged quinolin-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinolin-4-ones are recognized for their broad spectrum of biological activities, which include antibacterial, antifungal, and notably, antiproliferative effects . Researchers are particularly interested in this structural motif for developing novel anticancer agents, as various quinolinone derivatives have demonstrated potent cytotoxic activity against diverse cancer cell lines, including gastric (NCI-N87) and colorectal (DLD-1) models . The core quinolin-4-one structure can be synthesized through classical methods such as the Gould-Jacobs or Conrad-Limpach reactions, or via modern transition-metal catalyzed pathways, allowing for extensive functionalization to explore structure-activity relationships . As a building block, this compound provides researchers with a versatile intermediate for further chemical modification, such as in the synthesis of complex hybrid molecules like chalcones, which are investigated for their enhanced biological properties . This product is intended for research purposes as a chemical reference standard or for use in discovery programs targeting new therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)10(13)6-8(2)12-9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBBWSUYIYTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283435
Record name 2,5-dimethylquinolin-4(1h)-one
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Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15644-83-4, 52481-90-0
Record name 2,5-Dimethyl-4-quinolinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol,5-dimethyl-
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Record name 2,5-dimethylquinolin-4(1h)-one
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Synthetic Methodologies and Reaction Pathways

Traditional and Established Synthetic Approaches for Quinolin-4(1H)-ones

The synthesis of the quinolin-4(1H)-one core is well-established in chemical literature, with several named reactions providing reliable access to this heterocyclic system. These methods typically involve the formation of the bicyclic structure through the cyclization of appropriately substituted aniline (B41778) precursors.

Cyclocondensation Reactions

Cyclocondensation reactions represent the cornerstone of quinolin-4(1H)-one synthesis. These reactions build the quinoline (B57606) ring system by forming two new bonds in a single or stepwise sequence, often culminating in a cyclization and dehydration or elimination step.

The Conrad-Limpach synthesis is a powerful and widely used method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) from anilines and β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds in two main stages: an initial acid-catalyzed condensation to form a β-arylaminoacrylate intermediate (a Schiff base), followed by a high-temperature thermal cyclization (annulation) to yield the quinolin-4(1H)-one. wikipedia.orgsynarchive.comuni-konstanz.de

A conventional synthesis of 2,5-dimethylquinolin-4(1H)-one employs this very strategy, starting from m-toluidine (B57737) and ethyl acetoacetate (B1235776). vulcanchem.com The process involves an initial acid-catalyzed condensation followed by thermal cyclization, typically carried out in a high-boiling point solvent like diphenyl ether. vulcanchem.com The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org Subsequent dehydration forms the enamine intermediate. This intermediate is then heated to temperatures around 250 °C to induce an electrocyclic ring closure, followed by the elimination of ethanol (B145695) to afford the final this compound product. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent is crucial for achieving high yields in the cyclization step. wikipedia.org

Table 1: Key Features of the Conrad-Limpach Synthesis

FeatureDescriptionReference
Reactants Anilines and β-ketoesters wikipedia.org
Intermediate Schiff base / β-arylaminoacrylate wikipedia.org
Conditions Two stages: 1. Acid-catalyzed condensation. 2. High-temperature (ca. 250 °C) thermal cyclization. synarchive.comuni-konstanz.de
Application Direct synthesis of this compound from m-toluidine and ethyl acetoacetate. vulcanchem.com
Key Advantage A reliable and direct route to 2-alkyl-4(1H)-quinolones. uni-konstanz.dearkat-usa.org

The Friedländer synthesis is another fundamental method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester with an α-CH2 group). semanticscholar.orgresearchgate.netresearchgate.net The reaction can be catalyzed by acids, bases, or simply by heat, and it proceeds via an initial aldol-type condensation followed by cyclodehydration. researchgate.netnih.gov

For the synthesis of this compound, this would theoretically involve the reaction of 2-amino-5-methylacetophenone with a compound like acetone (B3395972) or an acetone equivalent. However, the classic Friedländer approach is more commonly applied for a wider range of substituted quinolines. semanticscholar.org A significant advantage of this method is its convergent nature, though its utility can be limited by the availability of the required 2-aminoaryl ketone precursors. semanticscholar.org To overcome this, variations have been developed, such as the in situ reduction of 2-nitrobenzaldehydes followed by a domino Friedländer heterocyclization. semanticscholar.org

Table 2: Comparison of Friedländer Synthesis Catalysts

Catalyst/ConditionsKey FeaturesReference
Base Catalysis (e.g., NaOH, KOH) Traditional method for promoting condensation. researchgate.net
Acid Catalysis (e.g., PPA, TsOH) Poly(phosphoric acid) (PPA) can be used as an effective assisting agent, often under solvent-free conditions. nih.gov
Lewis Acids (e.g., TCT) 2,4,6-Trichloro-1,3,5-triazine (TCT) has been shown to be an efficient catalyst at low loading (4 mol%). researchgate.net
Domino Reaction (Fe/AcOH) Allows for the use of more readily available 2-nitroaryl ketones/aldehydes. semanticscholar.org

More recent, environmentally friendly methods have been developed that involve a decarboxylating cyclization step. One such strategy utilizes readily available isatoic anhydrides and 1,3-dicarbonyl compounds as starting materials. mdpi.com In this process, the reaction is heated in a solvent like dimethyl sulfoxide (B87167) (DMSO), and the isatoic anhydride (B1165640) reacts with the dicarbonyl compound to form the quinolin-4-one structure, releasing only carbon dioxide and water as byproducts. mdpi.com This approach is valued for its mild conditions and atom economy. mdpi.com Another innovative approach involves a visible-light-induced decarboxylation coupling and intramolecular cyclization to access 4-aryl-2-quinolinone derivatives, highlighting a move towards more sustainable synthetic protocols. acs.org

The condensation of an anthranilic acid amide with a ketone, known as the Snieckus' method, provides a route to 3-substituted quinolin-4-ones. mdpi.com The reaction first forms an imine intermediate, which is often used directly in the subsequent step without purification. This imine is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization to the quinolin-4-one. mdpi.com The Niementowski reaction is a related method where anthranilic acid is condensed with ketones, often under microwave irradiation, to produce quinoline derivatives. ijarsct.co.inijcce.ac.ir

Decarboxylating Cyclization Strategies

Organometallic Catalysis in Quinoline Synthesis

The field of organometallic chemistry has introduced a host of powerful catalytic systems for quinoline synthesis, often offering high efficiency, broad functional group tolerance, and mild reaction conditions. mdpi.comdntb.gov.ua These methods typically leverage transition metals like palladium, rhodium, cobalt, nickel, and copper to facilitate the construction of the quinoline ring. mdpi.comorganic-chemistry.org

Mechanisms vary widely and include:

Dehydrogenative Coupling: Cobalt and nickel catalysts have been employed for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. mdpi.comorganic-chemistry.org A single-atom iron catalyst has also shown high efficiency in similar acceptorless dehydrogenative coupling reactions. organic-chemistry.org

C-H Activation: Rhodium catalysts can mediate the ortho-C–H activation of anilines, followed by cyclization with alkynes to regioselectively form quinoline derivatives. mdpi.com

Annulation Reactions: Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols or Wacker-type oxidative cyclization provides access to various substituted quinolines. organic-chemistry.org Copper catalysis has been used for the decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org

While many of these advanced catalytic methods have not been specifically optimized for the synthesis of this compound, they represent the modern frontier of quinoline synthesis, offering potential for the development of novel and highly efficient routes to this and related structures. mdpi.comdntb.gov.ua

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a powerful tool for forming the carbon-carbon and carbon-nitrogen bonds necessary for constructing quinoline rings. These methods are valued for their high efficiency and functional group tolerance. mdpi.com A common strategy involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another advanced method is the decarboxylative cross-coupling reaction, where 4-substituted quinolin-2(1H)-one-3-carboxylic acids react with (hetero)aryl halides. researchgate.net Using a catalyst system of palladium(II) bromide and a triphenylarsine (B46628) ligand, this reaction produces 3-aryl-4-substituted quinolin-2(1H)-ones in good to excellent yields. researchgate.net

A notable application leading to related dihydroquinolinone structures involves the Sonogashira coupling of a substituted ortho-iodoaniline with an appropriate terminal alkyne, such as 2-methylbut-3-yn-2-ol. researchgate.net This is followed by an acid-mediated cyclization to form the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone core. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Scaffolds

Reaction TypeCatalyst SystemStarting MaterialsProduct TypeReference
AnnulationPd catalysto-Iodoanilines, Propargyl alcohols2,4-Disubstituted quinolines organic-chemistry.org
Decarboxylative ArylationPalladium(II) bromide, TriphenylarsineQuinolin-2(1H)-one-3-carboxylic acids, (Hetero)aryl halides3-Aryl-4-substituted quinolin-2(1H)-ones researchgate.net
Sonogashira Coupling & CyclizationPdCl₂(PPh)₃Substituted o-iodoaniline, 2-Methylbut-3-yn-2-ol2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone researchgate.net
Copper-Mediated Cyclization Protocols

Copper catalysts offer an economical and efficient alternative for quinoline synthesis, often proceeding through different mechanisms than palladium. One such method is the cyclization of N-(1,1-dimethylpropargyl) anilines using cuprous chloride in refluxing toluene, which produces 6-substituted-2,2-dimethyl-1,2-dihydroquinolines that can be subsequently oxidized. researchgate.net

More recent advancements involve copper-catalyzed radical cascade cyclization reactions. For instance, the reaction between 2-arylbenzoimidazoles and a Togni reagent, catalyzed by copper, yields structurally diverse CF₃-containing tetracyclic benzimidazo[2,1-a]isoquinoline-6(5H)-ones. rsc.org Another innovative approach uses a combination of CuBr and ZnI₂ as a "combo-catalyst" system to facilitate the cyclization of enaminones, achieving sp² C-H activation at ambient temperatures to form the quinoline ring. nih.gov This method has been successfully applied to synthesize a variety of substituted quinolines. nih.gov

Iron-Catalyzed Radical-Driven Strategies

Iron, being abundant and environmentally benign, has emerged as a sustainable catalyst for organic synthesis. dergipark.org.tr Iron-catalyzed reactions often proceed via radical pathways. A novel strategy for creating arylsulfinates involves an iron-catalyzed radical coupling where arene radicals, generated from diaryliodonium salts, combine with sulfoxylate (B1233899) anion radicals. rsc.org While not a direct quinoline synthesis, this demonstrates iron's capacity to mediate radical coupling reactions.

More directly, iron catalysis can be used for the synthesis of quinolines through domino coupling reactions of π-systems. beilstein-journals.org For example, an iron-catalyzed hydrogen atom transfer (HAT) can initiate a radical cyclization cascade of 1,6-enynes to produce complex cyclic structures. rsc.org A particularly relevant method is the one-pot synthesis of quinolines from amines, aldehydes, and terminal aryl alkynes using a catalytic amount of iron(III) triflate under solvent-free conditions. rsc.org This process involves the activation of a terminal alkyne C-H bond, demonstrating high atom economy and concise reaction times. rsc.org Another approach uses visible light to promote an iron-catalyzed decarboxylation of carboxylic acids, generating alkyl radicals that can functionalize the quinoline core. mdpi.com

Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and operational steps. rsc.orgrsc.org Several MCRs are employed for quinoline synthesis. The Povarov reaction, which involves the acid-catalyzed interaction of anilines, aldehydes, and activated olefins, is a classic MCR that produces a wide variety of complex tetrahydroquinolines. beilstein-journals.org These intermediates can then be oxidized to the corresponding quinolines using reagents like manganese dioxide. beilstein-journals.org

A straightforward, one-pot MCR for quinoline synthesis uses acetals, aromatic amines, and alkynes catalyzed by bismuth triflate (Bi(OTf)₃), affording good yields under mild conditions. researchgate.net MCRs can also involve more exotic reactants; a reaction using arynes, quinolines, and aldehydes leads to the diastereoselective synthesis of benzoxazino quinoline derivatives. acs.org The versatility of MCRs allows for the rapid generation of diverse quinoline scaffolds, making them a powerful tool in medicinal chemistry and materials science. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

In line with the growing demand for sustainable chemical processes, green chemistry principles are increasingly being applied to quinoline synthesis. rsc.org These methods focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes the environmental impact and simplifies product purification. An efficient solvent-free synthesis of 4-hydroxy-2-quinolinones has been developed from anilines and Meldrum's acid at 60 °C. sci-hub.se The intermediate malonic acid monoanilide is then cyclized using methanesulfonic acid anhydride (MSAA). sci-hub.se

The Friedländer reaction, a condensation between a 2-aminoaryl ketone and an α-methylene ketone, can be effectively carried out under solvent-free thermal conditions using bismuth(III) chloride as a catalyst to produce polysubstituted quinolines in excellent yields. eurekaselect.com Similarly, an iron(III) triflate-catalyzed one-pot reaction of amines, aldehydes, and terminal alkynes proceeds efficiently without a solvent. rsc.org Magnetite nanoparticle-supported acidic ionic liquids have also been used as recyclable catalysts for the solvent-free Friedländer synthesis of quinolines. tandfonline.com

Table 2: Green Chemistry Approaches to Quinoline Synthesis

Method Catalyst/Promoter Conditions Product Type Key Advantage Reference
Solvent-Free Synthesis Methanesulfonic acid anhydride (MSAA) 60-70 °C, solvent-free 4-Hydroxy-2-quinolinones Avoids solvent waste, mild conditions sci-hub.se
Solvent-Free Friedländer Bismuth(III) chloride (BiCl₃) Thermal, solvent-free Polysubstituted quinolines High yields, no solvent eurekaselect.com
Microwave-Assisted Synthesis Potassium Carbonate Microwave, solvent-free Furo[2,3-b]quinolines Rapid reaction, easy work-up cdnsciencepub.com
Microwave-Assisted Synthesis SnCl₂·2H₂O Microwave, solvent-free Substituted quinolines Rapid, no catalyst/solvent core.ac.uk

Microwave and Ultraviolet Irradiation-Promoted Syntheses

Alternative energy sources like microwave (MW) and ultraviolet (UV) irradiation can significantly enhance reaction rates, improve yields, and promote cleaner reactions. rsc.org Microwave-assisted organic synthesis (MAOS) is a powerful tool that can dramatically reduce reaction times. nih.govacs.org The synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones is achieved efficiently using SnCl₂·2H₂O as a reductant under solvent-free microwave irradiation, avoiding the need for a separate catalyst. core.ac.uk A rapid, solvent-free microwave-assisted method has also been developed for synthesizing furo[2,3-b]quinolines using potassium carbonate as a base. cdnsciencepub.com

UV light can also be used to drive quinoline synthesis. A concise and environmentally friendly protocol for synthesizing 6-phenylbenzo[h]quinolines involves irradiating (E)-2-phenyl-3-styrylpyridines with 254 nm UV light. rsc.org The reaction proceeds through a dehydrogenative annulation involving a 6π-electrocyclization. rsc.org Photomechanochemistry, which combines light irradiation with mechanical grinding, has been used to synthesize quinolines from sulfoxonium ylides and 2-vinylanilines, where the mechanical action ensures optimal mixing of reactants. beilstein-journals.org

Application of Eco-Friendly and Reusable Catalysts (e.g., Nanocatalysts, Chloramine-T)

The development of environmentally benign and reusable catalytic systems is a significant focus in modern organic synthesis. For the production of quinolin-4(1H)-one derivatives, several eco-friendly catalysts, including nanocatalysts and compounds like Chloramine-T, have been effectively employed.

Nanocatalysts:

Magnetic nanocatalysts have emerged as a highly efficient and sustainable option due to their ease of separation and high reusability. colab.wsresearchgate.net One such example is a palladium nanocomposite, [Fe3O4@SiO2-Diol-Phen-Pd(0)], which serves as a reusable magnetic catalyst for the synthesis of quinoline-4(1H)-one derivatives. colab.wsresearchgate.net This method involves a three-component reaction between heteroaryl alkynes, nitrobenzene, and a carbon monoxide source like Cr(CO)6, catalyzed by the palladium nanocomposite in a water/PEG solvent system. colab.ws The use of water is crucial as it facilitates the conversion of the nitro group to an amine, enhancing the reaction's efficiency. colab.ws This approach offers high yields in under two hours and the catalyst can be easily recovered using an external magnet for multiple reaction cycles. colab.wsresearchgate.net

Other nanocatalysts utilized in quinoline synthesis via the Friedländer protocol include:

Fe3O4@Urea/HITh-SO3H MNPs : Used for the synthesis of quinoline derivatives from 2-aminoaryl ketones and α-methylene ketones. nih.gov

Fe3O4-IL-HSO4 : A Brønsted acidic ionic liquid supported on Fe3O4 nanoparticles that catalyzes the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov

Copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs) : Employed in the one-pot, three-component synthesis of various heterocyclic compounds, showcasing the versatility of magnetic nanocatalysts. jsynthchem.com

The application of these nanocatalysts aligns with the principles of green chemistry by offering high efficiency, reusability, and often milder reaction conditions. colab.wsnih.gov

Catalyst TypeExample CatalystApplication in Quinolin-4(1H)-one SynthesisKey Features
Nanocatalyst Fe3O4@SiO2-Diol-Phen-Pd(0)Three-component carbonylative cyclization. colab.wsReusable, magnetic, high yields, green solvent system. colab.wsresearchgate.net
Nanocatalyst Fe3O4-IL-HSO4Friedländer condensation. nih.govSolvent-free conditions, reusable. nih.gov
Nanocatalyst Copper Ferrite (CuFe2O4)General heterocyclic synthesis. jsynthchem.comMagnetically separable, reusable. jsynthchem.com

Chloramine-T:

Chloramine-T (N-chloro-p-toluenesulfonamide, sodium salt) is an inexpensive, low-toxicity, and versatile reagent used in organic synthesis. acgpubs.orgwikipedia.org It functions as an efficient catalyst for the synthesis of substituted quinolines via the Friedländer annulation, which involves the condensation and cyclization of a 2-aminoaryl ketone with a ketone containing an α-methylene group. acgpubs.orgresearchgate.net In a typical procedure, reacting 2-amino acetophenone (B1666503) with ethyl acetoacetate in the presence of Chloramine-T in refluxing acetonitrile (B52724) yields the corresponding quinoline derivative in excellent yield within a few hours. acgpubs.orgresearchgate.net

Chloramine-T's catalytic activity stems from its ability to act as a source of electrophilic chlorine and nitrogen anions. wikipedia.org It is also used as a cyclizing agent in the synthesis of other heterocycles like isoxazoles and pyrazoles. wikipedia.orgscielo.brnih.gov

Mechanistic Insights into Quinolin-4(1H)-one Formation

Understanding the reaction mechanisms involved in the formation of the quinolin-4(1H)-one scaffold is crucial for optimizing synthetic routes and designing new derivatives. The core of the synthesis typically involves a cyclization process, the mechanism of which can vary depending on the starting materials and reaction conditions.

Proposed Reaction Mechanisms for Cyclization Processes

Several reaction mechanisms have been proposed for the crucial cyclization step in quinolin-4(1H)-one synthesis.

Intramolecular Cyclization via Enaminone Intermediate: A common pathway involves the initial formation of an enaminone intermediate. For instance, in the synthesis of isoindolo[2,1-a]quinoline-5,11-dione, the reaction between 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) first forms an enaminone. nih.gov This intermediate then undergoes intramolecular cyclization, followed by elimination to furnish the final tetracyclic product. nih.gov

Gould-Jacobs Reaction: This thermal cyclization method begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. mdpi.com The resulting diester intermediate is heated, readily cyclizing through a ketene (B1206846) intermediate to form a 4-hydroxy-3-ethoxycarbonylquinoline, which can then be converted to the quinolin-4-one. mdpi.com

Palladium-Catalyzed Intramolecular N-Arylation: In some modern one-pot syntheses, an intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone, followed by chloride elimination, provides an enamine intermediate. organic-chemistry.org This intermediate is then transformed into the quinolin-4(1H)-one product via a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amination). organic-chemistry.org

Decarboxylative Cyclization: An environmentally friendly approach involves the reaction of isatoic anhydrides and 1,3-dicarbonyl compounds. mdpi.com A base generates a carbanion from the dicarbonyl compound, which attacks the anhydride, releasing CO2 and forming an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the quinolin-4-one. mdpi.com

Role of Intermediates in Reaction Progression

The progression of quinolin-4(1H)-one synthesis is dictated by a series of key intermediates.

Enamine Intermediates: As seen in palladium-catalyzed reactions, enamine intermediates are pivotal. organic-chemistry.org Their formation from the reaction of amines with (Z)-β-chlorovinyl ketones is a critical step that sets up the subsequent intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org

Ketene Intermediates: In the high-temperature Gould-Jacobs reaction, the cyclization of the initial adduct proceeds through a highly reactive ketene intermediate, which rapidly closes to form the quinoline ring system. mdpi.com

Diester and β-Ketoester Intermediates: In Dieckmann's condensation, the reaction of methyl anthranilate with methyl acrylate (B77674) forms a diester intermediate. mdpi.com This diester undergoes intramolecular cyclization in the presence of a base to yield a cyclic β-ketoester (a dihydroquinolinone), which is then oxidized to the final quinolin-4-one. mdpi.com Similarly, the Conrad-Limpach synthesis involves the formation of a β-ketoanilide intermediate at lower temperatures, which then cyclizes. preprints.org

Radical and Quinone Methide Intermediates: Some reaction pathways involve more exotic intermediates. Oxidative cyclization can proceed through a radical adduct, while base-catalyzed condensations can form a highly electrophilic quinone methide intermediate that undergoes a competitive Michael-type addition and intramolecular cyclization. arabjchem.org

The identification and understanding of these intermediates are fundamental to controlling reaction pathways and improving the synthesis of complex quinolin-4(1H)-one structures. nih.govmdpi.com

Derivatization Strategies and Chemical Transformations of the Core Structure

Functional Group Interconversions on the Quinolin-4(1H)-one Ring

The inherent reactivity of the 2,5-dimethylquinolin-4(1H)-one core allows for a variety of functional group interconversions, enabling the synthesis of a diverse array of derivatives.

The functionalization of the quinolin-4(1H)-one ring can be directed to specific positions, namely the C-2 methyl group, the C-4 keto group, and the N-1 position, to yield a variety of derivatives. nih.gov

C-4 Position: The ketone group at the C-4 position is a key site for modifications. It can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). nih.govvulcanchem.com This chlorinated intermediate is then amenable to nucleophilic substitution reactions, allowing for the introduction of various functionalities. nih.gov Additionally, the C-4 position can be targeted for the introduction of aryl groups through sequential cross-coupling reactions. nih.gov

N-1 Position (N-Alkylation): The nitrogen atom at the 1-position can be alkylated to introduce various alkyl or aryl groups. preprints.org This modification can significantly impact the compound's biological activity and physical properties.

The regioselectivity of these reactions is a crucial aspect, often influenced by steric and electronic factors of the starting material and the reagents used. researchgate.net For example, iridium-catalyzed C-H borylation of quinolines shows that while steric factors are dominant, electronic effects can influence selectivity, especially in reactions conducted at room temperature. researchgate.net

Esterification and hydrolysis are fundamental transformations for modifying the quinolin-4(1H)-one core, particularly when a carboxylic acid group is present or introduced. researchgate.net

Esterification: Carboxylic acid derivatives of quinolin-4-ones can be converted to their corresponding esters. preprints.org This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. preprints.org For instance, 2-oxo-1,2-dihydro-quinoline carboxylic acid can be esterified in ethanol (B145695) using H₂SO₄. preprints.org Microwave irradiation has also been employed to facilitate the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. preprints.org

Hydrolysis: The reverse reaction, hydrolysis, can convert an ester group back to a carboxylic acid. mdpi.comresearchgate.net This can be achieved under either acidic or basic conditions. mdpi.comnih.gov For example, acidic hydrolysis of an ester can be accomplished using concentrated hydrochloric acid, although this may sometimes lead to subsequent decarboxylation. nih.gov Basic hydrolysis, on the other hand, can be performed using aqueous sodium hydroxide. mdpi.com The choice of hydrolysis conditions can be critical; for example, base hydrolysis of a diester at position 2 can occur regioselectively. mdpi.com In some cases, to avoid undesired side reactions like decarboxylation, milder reagents like sodium carbonate can be used for hydrolysis. nih.gov

These reactions are essential steps in multi-step synthetic sequences, allowing for the protection of a carboxylic acid group as an ester during other transformations, followed by its deprotection via hydrolysis. mdpi.comresearchgate.net

Modification of the carbonyl group and introduction of other heteroatoms are key strategies to alter the electronic and steric properties of the quinolin-4(1H)-one scaffold.

Thionation: The conversion of the C-4 carbonyl group to a thiocarbonyl group (thione) is a common modification. nih.gov This transformation is typically achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). nih.govmdpi.com Lawesson's reagent is often preferred due to its milder reaction conditions and better yields compared to P₂S₅. nih.gov The resulting quinoline-4(1H)-thiones can exhibit different pharmacological activities compared to their carbonyl counterparts. nih.gov For example, 2-phenylquinoline-4(1H)-one can be converted to 2-phenylquinoline-4(1H)-thione using P₄S₁₀ in pyridine. mdpi.com

Other Heteroatom Modifications: Besides thionation, other heteroatoms can be introduced. For instance, the C-4 oxygen can be replaced with a nitrogen-containing group. The conversion of 4-hydroxy-2-quinolone to 4-chloro-2-quinolone, followed by reaction with sodium azide, yields 4-azido-2-quinolone derivatives. mdpi.com These azido (B1232118) derivatives can then undergo further reactions, such as cycloadditions with alkynes, to create triazole-containing quinolones. mdpi.com

These modifications significantly expand the chemical space accessible from the this compound core, providing opportunities for developing new compounds with unique properties.

Esterification and Hydrolysis Reactions

Design and Synthesis of Analogue Libraries for Research Purposes

The systematic synthesis of analogue libraries based on the this compound scaffold is a powerful strategy in drug discovery and chemical biology research. enamine.net These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied.

The design of such libraries often employs a "fragment-based" approach, where small, synthetically accessible fragments are combined to build a larger, more complex molecule. enamine.net This allows for the rapid exploration of chemical space and the identification of structure-activity relationships. The use of "poised" fragments, which have readily modifiable chemical handles, is particularly advantageous as it facilitates the rapid elaboration of hit compounds through parallel synthesis. enamine.net

Common synthetic reactions used in the generation of these libraries include:

Amide coupling

Reductive amination

Suzuki-Miyaura coupling

Aromatic nucleophilic substitution

Synthesis of sulfonamides and ureas enamine.net

For example, a library of quinoline-based fluorescent dyes was generated through a two-step process involving a one-pot cyclocondensation and chlorination to create a key precursor, followed by a regioselective Suzuki-Miyaura cross-coupling reaction at the C-2 position. nih.gov A second library was then created by sequential cross-coupling at both the C-2 and C-4 positions. nih.gov

Databases like the Enamine REAL (REadily AccessibLe) database provide access to billions of virtual compounds that can be synthesized on demand, greatly facilitating the design and acquisition of analogue libraries for screening purposes. enamine.net

Chemical Reactivity and Stability Considerations in Derivatization

The chemical reactivity and stability of this compound and its derivatives are critical considerations during synthetic modifications. The quinolinone core possesses both nucleophilic and electrophilic centers, and its stability can be influenced by the reaction conditions and the nature of the substituents.

The compound is generally stable under acidic conditions due to the electron-withdrawing nature of the ketone group, which reduces the basicity of the quinoline (B57606) nitrogen. vulcanchem.com However, certain reactions can lead to decomposition or undesired side reactions. For example, harsh hydrolysis conditions can lead to decarboxylation if a carboxylic acid group is present. researchgate.net

The choice of derivatization reagent is also crucial. Silylation, a common technique to increase volatility for gas chromatography, involves the reaction of active hydrogens (from alcohols, phenols, carboxylic acids, amines, etc.) with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reactivity for silylation is influenced by steric hindrance. Acylation and alkylation are other common derivatization methods. libretexts.org Alkylation, for instance, is often used to form esters from carboxylic acids, resulting in more stable and volatile derivatives. libretexts.org

The reaction conditions, including solvent, temperature, and catalysts, must be carefully optimized to ensure the desired transformation occurs with high yield and selectivity, while minimizing degradation of the core structure. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the synthesis of this compound compared to conventional thermal cyclization. vulcanchem.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,5-Dimethylquinolin-4(1H)-one, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present. The methyl groups at positions 2 and 5 typically appear as sharp singlets. For instance, reported chemical shifts include singlets at approximately δ 2.27 ppm for the 2-CH₃ group and δ 2.32 ppm for the 5-CH₃ group. vulcanchem.com The aromatic protons on the quinoline (B57606) core resonate further downfield, generally in the range of δ 7.0–8.1 ppm. vulcanchem.com The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the benzene (B151609) ring portion of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
2-CH₃~2.27Singlet
5-CH₃~2.32Singlet
Aromatic Protons~7.0 - 8.1Multiplet

Note: Data is illustrative and sourced from typical values found in the literature. vulcanchem.com Exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the proton data, ¹³C NMR spectroscopy details the carbon framework of the molecule. The spectrum will show distinct signals for the carbonyl carbon (C4), the carbons of the methyl groups, and the nine carbons of the quinoline ring system. The carbonyl carbon is typically observed significantly downfield. The methyl carbons will appear in the upfield region of the spectrum. The aromatic and heterocyclic carbons will have chemical shifts in the intermediate region, with quaternary carbons often distinguishable from protonated carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group is a prominent feature, typically appearing in the region of 1666-1730 cm⁻¹. vscht.cz Stretching vibrations for C-H bonds in the aromatic ring and the methyl groups are also observed. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. vscht.cz Vibrations associated with the C=C and C=N bonds of the quinoline ring system typically appear in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1677 - 1686
N-HStretch~3193
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
C=C (Aromatic)Stretch~1400 - 1600

Note: Data compiled from general spectroscopic principles and reported values for similar compounds. vscht.czrsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 173.21 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. For instance, a GC-MS analysis identified 2,3-Dimethylquinolin-4(1H)-one with a molecular weight of 173. japsonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to four or five decimal places. alevelchemistry.co.ukmsu.edu This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. alevelchemistry.co.ukchromatographyonline.com For this compound (C₁₁H₁₁NO), HRMS is crucial for confirming its molecular formula. The calculated exact mass for the protonated molecule [M+H]⁺ is 174.0913. Experimental data from Electrospray Ionization (ESI) HRMS shows a measured m/z of 174.0910, which is in strong agreement with the calculated value. rsc.org This level of accuracy is instrumental in unequivocally identifying the compound. mdpi.comnih.govresearchgate.net

Table 1: HRMS Data for this compound and Related Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Source
2,3-Dimethylquinolin-4(1H)-oneC₁₁H₁₁NO174.0913174.0910 rsc.org
2-Heptyl-5,7-dimethylquinolin-4(1H)-oneC₁₈H₂₆NO272.2014272.2009 ucc.ie
6-Bromo-2-heptylquinolin-4(1H)-oneC₁₆H₂₁BrNO322.0807322.0798 ucc.ie
8-fluoro-2,3-dimethylquinolin-4-yl benzoateC₁₈H₁₄FNO₂296.1081296.1087 mdpi.com
3-hydroxy-2,6-dimethylquinolin-4(1H)-oneC₁₁H₁₂NO₂190.0863190.0835 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. etamu.edu The GC component separates volatile compounds based on their boiling points and interactions with the stationary phase, while the MS component ionizes and fragments the separated compounds, providing a unique mass spectrum for each. etamu.edu

In the analysis of complex mixtures, such as plant extracts, GC-MS has been utilized to identify the presence of various bioactive components, including quinolinone derivatives. japsonline.comjapsonline.com For instance, 2,3-Dimethylquinolin-4(1H)-one was identified as a component in the ethanol (B145695) extract of Feronia elephantum leaves, with a reported presence of 3.58%. japsonline.comjapsonline.com The mass spectrum generated provides a fragmentation pattern that serves as a molecular fingerprint. Common fragmentation patterns for aldehydes and ketones involve α-cleavage, leading to characteristic peaks. whitman.edu For aromatic ketones, a prominent molecular ion peak is typically observed, along with a peak at [M-1] corresponding to the loss of a hydrogen atom. whitman.edu

Table 2: GC-MS Analysis of a Sample Containing a Dimethylquinolinone Derivative

Retention Time (min)Compound IdentifiedMolecular FormulaMolecular Weight ( g/mol )Peak Area (%)
Not specified2,3-Dimethylquinolin-4(1H)–oneC₁₁H₁₁NO173.213.58

Data derived from a study on Feronia elephantum leaf extract. japsonline.comjapsonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the conjugated system within the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the π→π* transitions within its conjugated quinoline system. A related compound, 4-methylquinoline (B147181) (lepidine), is used as a reference to understand the electronic properties. researchgate.net Generally, the longer the conjugated system, the longer the wavelength of maximum absorption (λmax). masterorganicchemistry.com

Studies on similar quinolone structures show absorption maxima in the UV region. For instance, some quinoline derivatives exhibit a primary absorption band between 223 nm and 253 nm, and a secondary band between 274 nm and 307 nm. up.ac.za Another study reports absorption maxima at 270 nm and 310 nm for a dimethylquinolinone derivative. vulcanchem.com These absorptions are indicative of the π-electron system of the quinoline core. Emission spectroscopy, which measures the light emitted by a substance after absorbing light, can also provide insights into the electronic structure and excited states of the molecule. mdpi.comrsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

While the specific crystal structure of this compound is not detailed in the provided search results, the structures of closely related derivatives have been determined. For example, the crystal structure of 2,6-Dimethylquinolin-4(1H)-one (C₁₁H₁₁NO) was solved and found to crystallize in the monoclinic space group P2₁/c. researchgate.netiucr.org The molecule is essentially planar, with a very small dihedral angle between the two rings. researchgate.netiucr.org Similarly, the crystal structure of 4-Chloro-2,5-dimethylquinoline (B3024344) (C₁₁H₁₀ClN) has been reported, crystallizing in the monoclinic system with space group P2/c. nih.govresearchgate.net The molecules are noted to be essentially planar and form stacks along the a-axis. nih.govresearchgate.net These analyses of analogous structures suggest that this compound would also possess a planar aromatic system. vulcanchem.com

Table 3: Crystallographic Data for Related Quinoline Derivatives

Compound2,6-Dimethylquinolin-4(1H)-one researchgate.netiucr.org4-Chloro-2,5-dimethylquinoline nih.govresearchgate.net
Molecular Formula C₁₁H₁₁NOC₁₁H₁₀ClN
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2/c
a (Å) 9.118(3)6.9534 (9)
b (Å) 10.558(2)13.0762 (14)
c (Å) 11.780(3)10.4306 (11)
β (˚) Not specified99.239 (8)
V (ų) Not specified936.09 (19)
Z 44
R-factor 0.0430.050

Electrochemical Characterization Techniques

Electrochemical techniques are employed to study the redox properties of molecules, providing insights into their electron transfer capabilities. For quinoline derivatives, these properties are relevant in various applications, including corrosion inhibition. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the electrochemical behavior of these compounds. researchgate.net

Studies on quinoline derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. The presence of electron-rich sites, such as the quinoline nitrogen and the aromatic system, allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The electrochemical properties are strongly correlated with the chemical structure; for example, the presence of a methyl group can facilitate oxidation, while the reduction potential may become more negative compared to non-methylated structures. mdpi.comnih.govresearchgate.net This behavior is supported by calculations of frontier molecular orbitals. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR for Substituted Quinolin-4(1H)-ones

The quinolin-4(1H)-one core is a privileged scaffold in drug discovery, and its biological activity is highly tunable through substitution. researchgate.netqeios.com Several general principles have emerged from numerous SAR studies. The presence of a carbonyl group at the C-4 position and a substitution on the nitrogen atom (N-1) are generally considered essential for the biological potency of these compounds. mdpi.comnih.gov For instance, a cyclopropyl (B3062369) group at the N-1 position has been shown to increase activity compared to an ethyl group. mdpi.com

The nature of the substituent at the C-2 position also plays a critical role. Alkyl groups at this position have been found to be more advantageous for antineoplastic activity than aryl groups. nih.gov Furthermore, modifications at the C-3 position are influential, with some studies indicating that a substituent coplanar with the quinoline (B57606) ring is beneficial. mdpi.com The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to second-generation quinolin-4-ones with enhanced antimicrobial activity. mdpi.com The substituent at the C-7 position is often responsible for direct interaction with biological targets like topoisomerase II, and the introduction of aromatic rings at this position can improve antitumor properties. mdpi.com

General SAR Principles for Quinolin-4(1H)-ones
PositionFavorable Substituents/FeaturesImpact on ActivityReference
N-1Cyclopropyl, Substituted phenyl or thiazole (B1198619) ringsEssential for overall potency; increases activity mdpi.comnih.gov
C-2Alkyl groupsMore advantageous for antineoplastic activity than aryl groups nih.gov
C-3Substituent coplanar with the quinoline ringInfluences activity, though significance can vary mdpi.com
C-4Carbonyl groupEssential for overall potency mdpi.com
C-5Substituents affecting cell penetrationCan affect molecule's penetration into cells and binding to the target mdpi.com
C-6Fluorine atomSignificantly improves the spectrum of antimicrobial activity mdpi.com
C-7Aromatic ringsResponsible for direct interaction with targets like topoisomerase II; improves antitumor properties mdpi.com
C-8Methoxy groupImproves antitumor properties mdpi.com

Influence of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the quinolin-4(1H)-one ring system are critical determinants of biological activity. rsc.org For the target compound, 2,5-dimethylquinolin-4(1H)-one, the methyl groups at the C-2 and C-5 positions significantly influence its properties.

Research has shown that the introduction of a methyl group at the C-5 position of the quinoline nucleus can characteristically enhance antibacterial activity against Gram-positive bacteria. nih.govresearchgate.net This highlights the importance of substitution at this position for modulating the antibacterial spectrum. The C-2 position is also a key site for modification. Studies on related quinolinones have shown that phenyl alkyl substituents at the C-2 position are major determinants of antimalarial potencies. researchgate.net

Furthermore, the nature of the substituent at C-3 can dictate the course of further chemical modifications, such as bromination, which can lead to new derivatives with altered biological activities. nuph.edu.ua For example, the presence and nature of the substituent at C-3 of 2-methylquinolin-4(1H)-ones determine whether bromination occurs on the C-2 methyl group or at other positions on the heterocyclic ring. nuph.edu.ua

The electronic properties of substituents also play a crucial role. Electron-withdrawing groups, such as fluoro, nitro, or trifluoromethyl groups, have been found to cause significant inhibition in certain biological assays, whereas electron-donating groups may show no such inhibition. nih.gov

Influence of Substituents on the Biological Activity of Quinolin-4(1H)-one Analogs
Substituent and PositionObserved EffectBiological ContextReference
Methyl at C-5Enhanced antibacterial activity against Gram-positive bacteriaAntibacterial nih.govresearchgate.net
Phenyl alkyl at C-2Determines antimalarial potencyAntimalarial researchgate.net
Electron-withdrawing groups (e.g., F, NO2, CF3)Significant inhibitionGeneral biological activity nih.gov
Electron-donating groupsNo significant inhibitionGeneral biological activity nih.gov
Substituent at C-3Directs the position of further chemical modifications like brominationChemical synthesis and drug development nuph.edu.ua

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of quinolin-4(1H)-one derivatives. The specific spatial orientation of substituents can influence how a molecule interacts with its biological target, a process known as molecular recognition. rsc.orgmdpi.com

While specific stereochemical studies on this compound are not extensively documented in the provided context, research on related quinoline structures highlights the importance of stereoisomerism. For instance, in a series of 4-aminoquinolines, substitutions at the 3-position of a piperazine (B1678402) ring attached to the quinoline core exerted a significant and stereospecific beneficial effect on the affinity and potency for the α2C-adrenoceptor. researchgate.net This indicates that the chirality at this position is a critical factor for selective receptor binding.

The concept of molecular propellers, where aryl groups attached to a central atom can rotate, further illustrates the importance of stereodynamics. acs.org The correlated rotation of these groups can lead to different stable conformations, each potentially having a unique biological activity profile. Although not directly about this compound, these principles underscore that the three-dimensional structure and dynamic behavior of substituted quinolines are key to their function.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools for understanding the structure-activity relationships of quinolin-4(1H)-one derivatives. dntb.gov.ua Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to predict the biological activity of new compounds and to elucidate the molecular basis of their action.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of untested compounds, thereby guiding the synthesis of more potent analogs. dntb.gov.ua For example, a 3D-QSAR model with high predictability was constructed for a series of betulinic acid derivatives, facilitating the rational design of new potent anti-HIV inhibitors. nih.gov

Molecular docking simulations provide insights into the binding mode of a ligand with its target protein. This allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For instance, docking studies of quinolinone derivatives with the PI3Kα receptor have helped to explain their anticancer activity by identifying key interactions with amino acid residues in the active site. qeios.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process for quinolin-4(1H)-one-based compounds. dntb.gov.ua

Mechanistic Investigations of Molecular Interactions and Biological Pathways

Identification of Molecular Targets through Biochemical and Biophysical Methods

The biological effects of quinoline (B57606) derivatives are underpinned by their interactions with specific molecular targets. These interactions have been characterized using a variety of biochemical and biophysical techniques, which have identified enzymes, receptors, and DNA as primary targets.

Enzyme Inhibition Studies

Quinoline derivatives have demonstrated the ability to inhibit a wide range of enzymes critical to cellular function and disease progression. researchgate.net The core quinoline structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors. researchgate.net

Notably, certain quinoline derivatives have been investigated as kinase inhibitors. researchgate.net For instance, a series of diarylurea and diarylamide derivatives featuring a quinoline core were identified as potent inhibitors of C-RAF kinase, with the most potent compound exhibiting an IC50 value of 0.067 µM. bohrium.com These compounds showed high selectivity for C-RAF over a panel of other kinases. bohrium.com Other studies have described quinoline derivatives as inhibitors of EGFR tyrosine kinase and PI3K/mTOR dual inhibitors. rsc.orgfrontiersin.org For example, the quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f showed good inhibitory activity against EGFR tyrosine kinase with an IC50 of 0.19 μM. rsc.org

Furthermore, quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene regulation. biorxiv.org Specifically, compounds 9 and 11 (bis-quinolines) were found to inhibit human DNMT1 and bacterial CamA with low micromolar potency by intercalating into the DNA substrate. biorxiv.org Some quinolin-4-one derivatives, such as ciprofloxacin, have also been noted to suppress matrix metalloproteinase 9 (MMP9) production. mdpi.com Another quinoline derivative, 2-phenylquinolin-4-one, was found to be a potent inhibitor of tubulin polymerization, a key process in cell division. mdpi.comtandfonline.com

Derivative ClassTarget EnzymeIC50 ValueReference
Diarylurea quinoline derivative 1j C-RAF kinase0.067 µM bohrium.com
Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f EGFR tyrosine kinase0.19 µM rsc.org
4-Acrylamido-quinoline derivativesPI3Kα0.50 - 2.03 nM frontiersin.org
Bis-quinoline 2b hDNMT3A0.8 µM mdpi.com

Receptor Binding and Agonist/Antagonist Profiling

The interaction of quinoline derivatives with cellular receptors is another key mechanism driving their pharmacological effects. The serotonin (B10506) (5-HT) receptor family, particularly the 5-HT2 subtypes, has been a significant focus of these investigations. semanticscholar.orgdrugbank.com

A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were synthesized and evaluated as 5-HT2C receptor agonists. nih.gov One analogue demonstrated a high binding affinity for the 5-HT2C receptor with a Ki value of 1.6 nM and was effective in reducing food intake in animal models. nih.govresearchgate.net Structure-activity relationship studies on other quinoline derivatives have led to the discovery of novel ligands for the 5-HT4 receptor with subnanomolar Ki values. rsc.org These studies highlight how modifications to the quinoline scaffold, such as the type of basic moiety and the position of linking groups, can dramatically influence binding affinity and receptor selectivity. rsc.org For instance, ketanserin (B1673593) analogues have been studied for their structure-affinity relationships at 5-HT2 and 5-HT1C receptors. semanticscholar.org

Compound/Derivative SeriesTarget ReceptorBinding Affinity (Ki)Activity ProfileReference
1-(1-pyrrolo(iso)quinolinyl)-2-propylamine analogue 27 5-HT2C1.6 nMAgonist nih.govresearchgate.net
4-Quinolinecarboxylate 7h-j 5-HT4SubnanomolarLigand rsc.org
Norbornene-carboxamide derivative Norbo-14 5-HT2A17.93 nMLigand mdpi.com

DNA Binding Studies

The planar structure of the quinoline ring system makes it an ideal candidate for intercalating between the base pairs of DNA. orientjchem.orgresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cellular stress and apoptosis, which is a key mechanism for their anticancer activity. researchgate.net

Studies have demonstrated that quinoline derivatives can bind to DNA through intercalation. capes.gov.br This mode of binding is often facilitated by a positively charged side chain on the quinoline structure, which enhances the association with the negatively charged DNA backbone. capes.gov.br The binding affinity can be quantified using techniques like UV-visible spectroscopy and fluorescence assays, which measure the changes in the spectral properties of the compound upon interaction with DNA. capes.gov.brresearchgate.netmdpi.com For example, the binding constant (Kb) for certain benzo[h]quinoline (B1196314) derivatives with DNA has been determined to be in the range of 10^5 to 10^6 M-1, indicating strong interaction. researchgate.net Computational docking studies further support these findings, visualizing how these molecules fit within the DNA grooves or between base pairs. rsc.orgscirp.org The interaction is not limited to simple intercalation; some quinoline derivatives inhibit enzymes like DNA methyltransferases by binding to the DNA substrate itself, thereby blocking the enzyme's access. biorxiv.org

Cellular and Subcellular Effects of Quinoline Derivatives

The interaction of quinoline derivatives with their molecular targets precipitates a cascade of cellular and subcellular events. A primary consequence observed for many anticancer quinoline compounds is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This is often triggered by the accumulation of DNA damage that is too severe for the cell's repair mechanisms to handle. orientjchem.orgresearchgate.net

For example, some quinoline derivatives induce apoptosis through a mitochondrial-dependent pathway. tandfonline.com This can involve a decrease in the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic process. tandfonline.comnih.gov The novel compound 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), for instance, was shown to induce apoptosis in leukemia cells. nih.gov Similarly, certain bis-quinoline compounds were found to induce apoptosis in U937 leukemia cells, evidenced by an increase in the sub-G1 cell population, caspase-3 activation, and positive annexin-V staining. mdpi.com

Furthermore, quinoline derivatives can affect the cell cycle. researchgate.net Several compounds have been shown to cause cell cycle arrest, often at the G2/M phase. tandfonline.comnih.gov This arrest prevents the cell from proceeding through mitosis and is frequently a prelude to apoptosis. This effect is often linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. mdpi.comtandfonline.com

Advanced Methodologies for Mechanistic Elucidation

A combination of in silico and in vitro approaches has been instrumental in elucidating the mechanisms of action of quinoline derivatives. These advanced methodologies allow for both the prediction and experimental validation of molecular interactions and biological effects.

In silico methods, such as molecular docking and Density Functional Theory (DFT), are powerful tools for predicting how these compounds bind to their targets. scirp.orgnih.govresearchgate.net Molecular docking simulates the interaction between a ligand (the quinoline derivative) and a protein or DNA target, providing insights into the binding mode and affinity. mdpi.commdpi.com This has been used to study the interaction of quinolines with targets like DNA, kinases, and various receptors. mdpi.comresearchgate.net DFT calculations help in understanding the electronic properties and reactivity of the molecules, which can influence their biological activity. scirp.orgresearchgate.net Computational tools are also used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding the design of derivatives with better pharmacokinetic profiles. researchgate.net

In vitro studies provide the experimental validation for these computational predictions. Techniques such as enzyme inhibition assays, receptor binding assays using radioligands, and cell viability assays (e.g., MTT assay) are routinely used to quantify the biological activity of these compounds. tandfonline.comnih.govnih.gov DNA binding is studied using methods like UV-visible spectroscopy, circular dichroism, viscosity measurements, and thermal denaturation studies. researchgate.netmdpi.com Cellular mechanisms like apoptosis and cell cycle arrest are investigated using flow cytometry and western blotting to measure the levels of key proteins. tandfonline.commdpi.com The combination of these computational and experimental approaches provides a comprehensive understanding of the structure-activity relationships and the mechanistic basis for the observed biological effects. researchgate.net

Elucidation of Signaling Pathways and Cellular Processes Affected by 2,5-Dimethylquinolin-4(1H)-one Analogues

The binding of quinoline derivatives to their molecular targets initiates or disrupts specific signaling pathways, leading to broad effects on cellular processes. The anticancer activity of these compounds is often linked to their ability to modulate pathways crucial for cancer cell survival and proliferation. researchgate.net

One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer. mdpi.com Quinoline derivatives have been developed as potent PI3K/mTOR dual inhibitors, effectively shutting down this pro-survival signaling cascade. frontiersin.org The compound 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) was found to inhibit AKT activity in leukemia cells, contributing to its apoptotic effect. nih.gov

Another critical pathway is the MAPK/ERK pathway, which is regulated by RAF kinases. bohrium.com By inhibiting C-RAF, quinoline derivatives can block this pathway, which is involved in cell proliferation, differentiation, and survival. bohrium.com Furthermore, by inhibiting receptor tyrosine kinases like EGFR and VEGFR, these compounds can disrupt the signaling that drives tumor growth and angiogenesis (the formation of new blood vessels). researchgate.netrsc.org

The induction of apoptosis by quinoline derivatives often involves the cellular stress response pathway. scbt.com DNA damage caused by these compounds can activate p53, a tumor suppressor protein, which in turn can trigger apoptosis. biorxiv.org Some quinoline derivatives also induce the generation of reactive oxygen species (ROS), leading to oxidative stress and further contributing to cell death. tandfonline.com The disruption of tubulin polymerization also triggers a mitotic checkpoint, which can lead to G2/M arrest and subsequent apoptosis. mdpi.comtandfonline.com

Computational Chemistry and Theoretical Modeling of 2,5 Dimethylquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a system. dergipark.org.tr For organic molecules like 2,5-Dimethylquinolin-4(1H)-one, these calculations can elucidate geometric parameters, spectroscopic properties, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science to investigate the electronic structure of many-body systems. rsc.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scirp.org DFT has become a popular and versatile method due to its favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. rsc.org

In the study of this compound, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. rsc.orgscielo.org.co This procedure calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is found. researchgate.net The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). scielo.org.coinformaticsjournals.co.in

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not widely available, theoretical calculations for similar quinolinone structures show excellent agreement with X-ray diffraction data. rsc.orgekb.eg For instance, studies on related quinolinone derivatives have successfully used DFT to predict their geometries. rsc.orginformaticsjournals.co.inekb.eg The table below presents typical geometric parameters that would be obtained for the quinolinone core of this compound through DFT calculations.

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond Length (Å)C2=C31.374 Å
C4=O1.233 Å
N1-C21.380 Å
C4-C4a1.450 Å
Bond Angle (°)C3-C4-C4a118.5°
N1-C2-C3123.4°
C2-N1-C8a122.0°
O=C4-C3122.5°

Note: The values in this table are illustrative, based on DFT calculations for related quinolinone structures informaticsjournals.co.in, and represent the type of data generated for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. ekb.eg It is a primary method for calculating electronic absorption spectra (like UV-Vis spectra) by determining the energies of vertical electronic transitions from the ground state to various excited states. ekb.egrsc.orgbohrium.com

For this compound, TD-DFT calculations can predict its UV-Vis absorption maxima (λ_max_), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π→π* or n→π*). rsc.orgtandfonline.com These calculations are typically performed on the DFT-optimized ground-state geometry. rsc.org The choice of solvent can be incorporated using models like the Polarizable Continuum Model (PCM), as solvent environments can influence electronic transitions. researchgate.net

Studies on various quinoline (B57606) derivatives have demonstrated that TD-DFT can accurately predict their absorption spectra. rsc.orgrsc.orgmdpi.com For example, calculations on similar quinolinone systems show characteristic π→π* transitions within the conjugated ring system. tandfonline.com The predicted electronic transitions for this compound would likely involve the promotion of electrons from occupied molecular orbitals to unoccupied ones within the quinolinone core.

TransitionCalculated λmax (nm) (Illustrative)Oscillator Strength (f)Major Contribution
S0 → S13300.075HOMO → LUMO (97%)
S0 → S22950.220HOMO-1 → LUMO (85%)
S0 → S32700.140HOMO → LUMO+1 (90%)

Note: This table provides illustrative TD-DFT data based on findings for similar quinolinone compounds tandfonline.commdpi.com, demonstrating the expected electronic transitions for this compound.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. mdpi.com MD simulations are based on solving Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energies are often calculated using molecular mechanics force fields. mdpi.comarabjchem.org

For this compound, MD simulations could be used to understand its behavior in different environments, such as in an aqueous solution or interacting with a biological macromolecule like a protein or DNA. mdpi.comarabjchem.orgnih.gov The simulation would track the trajectory of the quinolinone molecule and surrounding molecules (e.g., water), providing insights into solvation, conformational flexibility, and intermolecular interactions like hydrogen bonding. nih.govnih.gov

A typical MD simulation involves an equilibration phase, where the system is brought to the desired temperature and pressure, followed by a production phase, from which data is collected and analyzed. chemscene.com While specific MD studies on this compound are not prominent in the literature, simulations of related quinoline and quinolone compounds have been performed to assess their stability in complex systems, such as their binding to kinase enzymes or their interaction with bacterial membranes. mdpi.comnih.govacs.org These studies confirm the stability of the quinoline core within biological binding sites and elucidate key intermolecular interactions. mdpi.comacs.org

Analysis of Molecular Properties

Beyond structure and dynamics, computational methods are crucial for analyzing a range of molecular properties that dictate a compound's reactivity and interaction with its environment.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. ekb.eg It is plotted onto the molecule's electron density surface to visualize the charge distribution and identify regions that are rich or deficient in electrons. mdpi.com MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net Green and yellow represent areas with near-zero or intermediate potential. dergipark.org.tr

For this compound, an MEP map would reveal the key reactive sites. It is expected that the region around the carbonyl oxygen (C4=O) would be highly electronegative (red), making it a primary site for hydrogen bond donation and interaction with electrophiles. mdpi.comnih.gov Conversely, the hydrogen atom on the ring nitrogen (N1-H) would be electropositive (blue), identifying it as a hydrogen bond donor site. nih.gov The aromatic rings would show regions of intermediate potential. MEP analysis is frequently used in drug design to understand how a molecule might interact with a biological target. ekb.egmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tandfonline.comrsc.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the most important orbitals in chemical reactions. tandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. acs.orgrsc.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org A small energy gap indicates that the molecule is more reactive and can be easily polarized. rsc.org

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO is likely to be distributed over the fused benzene (B151609) ring and the nitrogen atom, while the LUMO would be concentrated on the pyridinone ring, particularly the C=C-C=O conjugated system. acs.orgrsc.org This distribution dictates the molecule's behavior as an electron donor or acceptor in various reactions. The table below presents typical FMO parameters for a quinolinone derivative, which would be similar for this compound.

ParameterDescriptionCalculated Value (eV) (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.41
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.43
Energy Gap (ΔE)ELUMO - EHOMO3.98

Note: The values presented are illustrative and based on DFT calculations for a related quinoline derivative acs.org. They represent the type of data generated from an FMO analysis.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of non-covalent interactions within and between molecules. jussieu.frmdpi.com This technique is grounded in the analysis of the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG), which helps in identifying regions of space where these interactions occur. mdpi.com

The core of NCI analysis involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. jussieu.fr This generates a 2D plot where different types of interactions are distinguished:

Hydrogen Bonds: Appear as distinct spikes at low RDG values and relatively high electron density (around 0.05 a.u.).

Van der Waals Interactions: Characterized by spikes at low RDG and very low electron density values.

Steric Repulsion: Found at low RDG but with positive values of sign(λ₂)ρ, indicating clashes between atoms, such as in the core of phenyl rings. jussieu.fr

These interactions are then mapped onto the molecular structure in 3D space, creating isosurfaces that are color-coded to represent the type and strength of the interaction. Typically, strong attractive interactions like hydrogen bonds are shown in blue, weak van der Waals forces in green, and repulsive steric clashes in red. scielo.org.mx For a molecule like this compound, NCI analysis would reveal intramolecular interactions, such as those within the quinoline ring system, and intermolecular interactions that govern its crystal packing, including potential hydrogen bonds involving the N-H and C=O groups and van der Waals forces between the aromatic rings. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.org The Hirshfeld surface of a molecule is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than that of any other molecule. This surface can be mapped with various properties to highlight specific intermolecular contacts.

Key properties mapped onto the surface include:

d_norm: A normalized contact distance calculated from dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance from the surface to the nearest nucleus outside). Red spots on the d_norm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. iucr.orgresearchgate.net

dᵢ and dₑ: These maps show the distances to the nearest atoms inside and outside the surface, respectively, providing a detailed view of the molecular environment. iucr.org

A crucial component of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts by plotting dᵢ against dₑ. scielo.org.mxscirp.org The plot can be deconstructed to show the percentage contribution of each specific type of atom-atom contact to the total surface area. For a related compound, (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate, Hirshfeld analysis revealed the quantitative contributions of its various intermolecular interactions. iucr.org

Interaction TypeContribution (%)
H···H55.4
H···O/O···H14.8
H···C/C···H11.7
H···N/N···H8.3

Table 1: Percentage contributions of intermolecular contacts to the Hirshfeld surface for the related compound (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate. Data sourced from IUCr Journals. iucr.org

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov It is a robust and reproducible parameter that can be measured by ion mobility-mass spectrometry (IM-MS) and serves as an additional descriptor to mass-to-charge ratio (m/z) for enhancing confidence in chemical identification. arxiv.orgwaters.com

Given the resource-intensive nature of experimental CCS measurements for every compound, computational prediction methods have become increasingly valuable. nih.gov Machine learning models, in particular, are now widely used to predict CCS values from molecular structures with a high degree of accuracy, often with prediction errors of less than 3%. mdpi.com These predicted CCS databases are instrumental in the tentative identification of unknown compounds in complex mixtures. nih.govwaters.com

Adductm/zPredicted CCS (Ų)
[M+H]⁺234.11248148.5
[M+Na]⁺256.09442160.4
[M-H]⁻232.09792153.0
[M+NH₄]⁺251.13902167.4
[M+K]⁺272.06836157.8

Table 2: Predicted Collision Cross Section (CCS) values for different adducts of 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, calculated using CCSbase. Data sourced from PubChemLite. uni.lu

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery and medicinal chemistry for elucidating the potential mechanism of action of a compound by analyzing its binding interactions within the active site of a biological target. nih.govresearchgate.net

For compounds based on the quinoline scaffold, docking studies are frequently employed to assess their potential as inhibitors of various enzymes. For instance, studies on quinoline-based chalcones have investigated their interaction with DNA gyrase, an essential bacterial enzyme. researchgate.net These simulations identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target's active site. The strength of these interactions is estimated using a scoring function, which calculates a binding energy (often expressed in kcal/mol), with lower values indicating a more favorable binding affinity. researchgate.net

In a study of quinoline-based chalcones as antibacterial agents, docking results revealed that chloro and bromo substituted derivatives showed strong interactions with DNA gyrase, with calculated free binding energies as low as -8.18 kcal/mol and -8.88 kcal/mol. researchgate.net Such findings suggest that the this compound core could serve as a valuable scaffold for designing inhibitors that form stable complexes with enzymatic targets, guided by the specific interactions predicted by docking simulations.

Future Research Trajectories and Academic Perspectives

Rational Design Principles for Novel Quinolin-4(1H)-one Derivatives

The future development of quinolin-4(1H)-one-based compounds is heavily reliant on the principles of rational design to create molecules with enhanced potency, selectivity, and optimized physicochemical properties. mdpi.com Key strategies include structure-activity relationship (SAR) studies, scaffold hopping, and bioisosteric replacements.

Structure-Activity Relationship (SAR) Studies: A primary focus of ongoing research is the systematic exploration of how structural modifications to the quinolin-4(1H)-one core influence biological activity. SAR studies have shown that substituents at various positions play crucial roles. For instance, the introduction of electron-withdrawing groups (like -F, -Cl, -NO2) or electron-donating groups (like -CH3, -OCH3) can modulate electronic properties, lipophilicity, and receptor binding affinities. researchgate.net In the development of antimalarial quinolones, phenylalkyl substituents at the C-2 position were found to be key determinants of potency. researchgate.net Further research aims to build comprehensive SAR models to predict the activity of new derivatives, including those of 2,5-Dimethylquinolin-4(1H)-one, against specific biological targets.

Scaffold Hopping and Hybridization: Researchers are employing scaffold hopping to design novel quinolin-4(1H)-one analogues. This involves replacing the core structure with a different but functionally equivalent scaffold to explore new chemical space and intellectual property. For example, the structural backbone of 2-phenyl-4-quinolone was modified to 4-phenyl-2-quinolone to mimic other known anticancer agents. researchgate.net Another successful strategy is the hybridization of the quinolone motif with other pharmacophores, such as chalcone, curcumin, or other heterocyclic systems like furan (B31954) and pyrazole, to create hybrid molecules with potentially synergistic or enhanced biological activities. researchgate.netresearchgate.net

Bioisosteric Replacement: This principle is used to fine-tune the properties of lead compounds. For example, replacing a hydrogen atom with fluorine at the C-6 position was a breakthrough that significantly enhanced the antimicrobial spectrum of fluoroquinolones. mdpi.com Future research will continue to apply bioisosteric replacements to the this compound scaffold to improve metabolic stability and target engagement.

A summary of rationally designed quinolin-4(1H)-one derivatives highlights the targeted approach in modern drug discovery.

Derivative TypeDesign PrincipleTarget/ApplicationReference(s)
Fluoroquinolones Bioisosteric Replacement (H to F)Antibacterial mdpi.com
2-Phenyl-4-quinolones Scaffold HoppingAntimitotic/Anticancer researchgate.net
3-Diarylether Quinolones SAR OptimizationAntimalarial (cytochrome bc₁ inhibition) acs.org
Amine-substituted Quinolones Pharmacophore ModificationAntitubercular (MDR-Mtb) acs.org

Emerging Applications of the Quinolin-4(1H)-one Scaffold in Chemical Biology

Beyond established antibacterial roles, the quinolin-4(1H)-one scaffold is being explored for a wide array of applications in chemical biology, serving as a foundation for developing molecular probes and therapeutic agents against various diseases.

Antiproliferative Agents: The quinolin-4(1H)-one core is a prominent scaffold in the search for new anticancer drugs. mdpi.comresearchgate.net Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung, breast, and colon cancer. doi.orgmdpi.com The mechanisms of action are diverse, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases. doi.orgresearchgate.net The development of hybrid molecules, such as those combining the quinolone structure with other anticancer pharmacophores, is a particularly active area of investigation. researchgate.net

Probes for Biological Systems: The quinoline (B57606) ring system is inherently fluorescent, a property that can be tuned through chemical modification. nih.gov This makes quinolin-4(1H)-one derivatives attractive candidates for the development of fluorescent small molecule probes for live-cell imaging. Rational design can produce scaffolds with high pH or solvent polarity sensitivity, allowing them to report on specific microenvironments within a cell. nih.gov

Modulators of Other Biological Pathways: Research has identified quinolin-4(1H)-ones as potent inhibitors of various biological targets. For example, certain derivatives are effective against the malaria parasite Plasmodium falciparum by targeting the cytochrome bc₁ complex in the respiratory chain. acs.org Others have shown potential as antivirals and anti-inflammatory agents, demonstrating the broad utility of this chemical class. researchgate.netmdpi.com The structural diversity achievable through synthesis makes the quinolin-4(1H)-one scaffold a valuable starting point for screening campaigns against new biological targets. uni-konstanz.de

Integration of Advanced Synthetic and Computational Methodologies in Compound Discovery

Progress in the field is being accelerated by the synergy between advanced synthetic techniques and powerful computational tools. These integrated approaches enable the more rapid and efficient discovery and optimization of novel quinolin-4(1H)-one derivatives.

Advanced Synthesis: Modern organic synthesis offers a plethora of methods for constructing the quinolin-4(1H)-one core. While classical methods like the Conrad-Limpach and Gould-Jacobs syntheses are still relevant, newer techniques provide greater efficiency and functional group tolerance. mdpi.comuni-konstanz.de Palladium-catalyzed reactions, for instance, are widely used for carbon-carbon and carbon-heteroatom bond formation, allowing for the late-stage functionalization of the quinoline scaffold under mild conditions. researchgate.netmdpi.com Diversity-oriented synthesis strategies are also being employed to rapidly generate large libraries of quinolone analogues for high-throughput screening. rsc.org

Computational Chemistry: Computational methods are indispensable in modern drug discovery. bohrium.com Quantum chemical calculations, such as Density Functional Theory (DFT), are used to optimize molecular structures and predict spectroscopic properties (e.g., NMR chemical shifts), providing a strong correlation with experimental data. bohrium.comresearchgate.net Molecular docking and molecular dynamics simulations help to visualize and predict how quinolin-4(1H)-one derivatives bind to target proteins, guiding the rational design of more potent inhibitors. nih.gov These in silico techniques reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Development of Sustainable and Efficient Research Protocols

In line with the growing emphasis on green chemistry, a significant future trajectory for quinolin-4(1H)-one research is the development of sustainable and environmentally benign synthetic protocols. benthamdirect.com Traditional methods often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions (high temperatures), long reaction times, and the generation of significant chemical waste. nih.govresearchgate.net

Green Synthetic Approaches: Researchers are actively developing greener alternatives that minimize environmental impact. nih.gov These include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields. benthamdirect.comnih.govrsc.org

Use of Green Solvents and Catalysts: Efforts are focused on replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions. researchgate.netbenthamdirect.comijpsjournal.com The use of inexpensive, non-toxic, and recyclable catalysts, such as FeCl₃·6H₂O or various nanocatalysts, is also a key area of development. acs.orgtandfonline.com

One-Pot and Multicomponent Reactions: These strategies improve efficiency and atom economy by combining multiple synthetic steps into a single operation, which reduces waste from intermediate purification steps. researchgate.nettandfonline.com

The following table compares conventional synthetic methods with emerging green alternatives.

FeatureConventional Methods (e.g., Skraup, Friedländer)Green Chemistry ApproachesReference(s)
Solvents Often hazardous organic solventsWater, ethanol, ionic liquids, or solvent-free researchgate.netbenthamdirect.comijpsjournal.com
Catalysts Strong acids (e.g., H₂SO₄), hazardous reagentsRecyclable nanocatalysts, benign Lewis acids (FeCl₃) acs.orgtandfonline.com
Energy Input High temperatures, long heating timesMicrowave irradiation, ultrasound nih.govrsc.org
Efficiency Multiple steps, intermediate workupsOne-pot, multicomponent reactions researchgate.nettandfonline.com
Byproducts Significant waste generationHigh atom economy, reduced waste rsc.org

The continued integration of these sustainable practices will be crucial for the environmentally responsible advancement of research on this compound and the broader class of quinolin-4(1H)-one compounds. nih.govrsc.org

Q & A

Q. Can computational modeling predict the biological targets of this compound derivatives?

  • Methodological Answer : Perform molecular docking with SIRT1 or bacterial topoisomerase IV using crystal structures (PDB: 4I5I, 3FVU). Validate predictions with in vitro enzyme inhibition assays. QSAR models can correlate substituent effects (e.g., logP, Hammett σ) with activity .

Q. What mechanistic insights explain the formation of byproducts during chlorination with POCl₃?

  • Methodological Answer : Competing Vilsmeier-Haack reactions may form formylated byproducts. Suppress this by using anhydrous conditions and stoichiometric POCl₃. Characterize byproducts via LC-MS and propose mechanisms based on isotopic labeling (e.g., ¹⁸O tracing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.